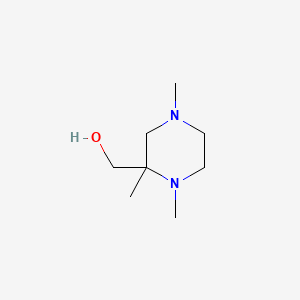
(S)-2-(((S)-2-cyano-1-(3,4-dimethoxyphenyl)propan-2-yl)amino)-2-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-(((S)-2-cyano-1-(3,4-dimethoxyphenyl)propan-2-yl)amino)-2-phenylacetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(((S)-2-cyano-1-(3,4-dimethoxyphenyl)propan-2-yl)amino)-2-phenylacetamide typically involves multiple steps, including the formation of the cyano group and the attachment of the dimethoxyphenyl and phenylacetamide groups. Common synthetic routes may involve:
Formation of the Cyano Group: This can be achieved through nucleophilic substitution reactions where a suitable leaving group is replaced by a cyano group.
Attachment of the Dimethoxyphenyl Group: This step may involve the use of protecting groups to ensure selective reactions at desired positions.
Formation of the Phenylacetamide Moiety: This can be achieved through amide bond formation reactions, often using coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-(((S)-2-cyano-1-(3,4-dimethoxyphenyl)propan-2-yl)amino)-2-phenylacetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents such as halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NaOH, NH3) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Applications De Recherche Scientifique
(S)-2-(((S)-2-cyano-1-(3,4-dimethoxyphenyl)propan-2-yl)amino)-2-phenylacetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Researchers may investigate its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials or as a precursor for industrial chemicals.
Mécanisme D'action
The mechanism of action of (S)-2-(((S)-2-cyano-1-(3,4-dimethoxyphenyl)propan-2-yl)amino)-2-phenylacetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-2-(((S)-2-cyano-1-(3,4-dimethoxyphenyl)propan-2-yl)amino)-2-phenylacetamide: can be compared with other compounds that have similar structural features, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C20H23N3O3 |
|---|---|
Poids moléculaire |
353.4 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-cyano-1-(3,4-dimethoxyphenyl)propan-2-yl]amino]-2-phenylacetamide |
InChI |
InChI=1S/C20H23N3O3/c1-20(13-21,12-14-9-10-16(25-2)17(11-14)26-3)23-18(19(22)24)15-7-5-4-6-8-15/h4-11,18,23H,12H2,1-3H3,(H2,22,24)/t18-,20-/m0/s1 |
Clé InChI |
PZBBUTYGHXSYTE-ICSRJNTNSA-N |
SMILES isomérique |
C[C@](CC1=CC(=C(C=C1)OC)OC)(C#N)N[C@@H](C2=CC=CC=C2)C(=O)N |
SMILES canonique |
CC(CC1=CC(=C(C=C1)OC)OC)(C#N)NC(C2=CC=CC=C2)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


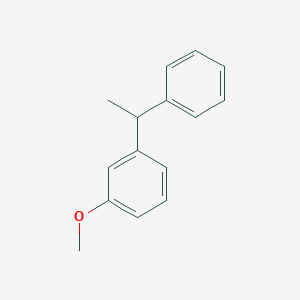
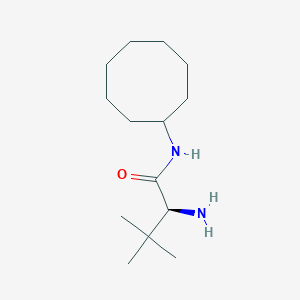
![4-Methyl-1-[4-(piperidin-3-ylmethoxy)benzoyl]piperidine hydrochloride](/img/structure/B13906552.png)
![12-(3-nitrophenyl)-2-azapentacyclo[11.8.0.03,11.04,9.016,21]henicosa-1,3(11),4,6,8,12,14,16,18,20-decaen-10-one](/img/structure/B13906559.png)
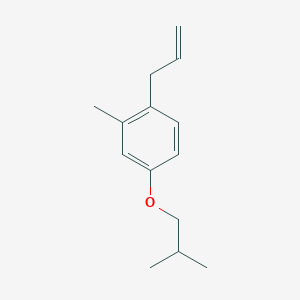

![1-(1-Triisopropylsilylpyrrolo[2,3-b]pyridin-6-yl)ethanone](/img/structure/B13906570.png)
![6-Fluoropyrazolo[1,5-a]pyrimidine-5,7-diamine](/img/structure/B13906575.png)

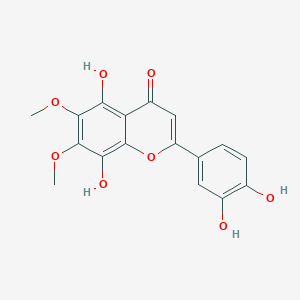

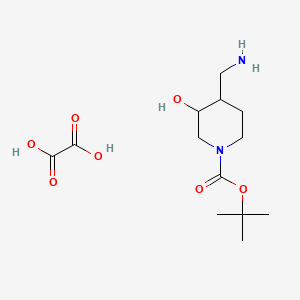
![2-[2-(3-Methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]acetonitrile](/img/structure/B13906585.png)
